molecular formula C16H13FN2O B11776056 5-(4-fluorophenyl)-3-(4-methoxyphenyl)-1H-pyrazole

5-(4-fluorophenyl)-3-(4-methoxyphenyl)-1H-pyrazole

Cat. No.: B11776056
M. Wt: 268.28 g/mol
InChI Key: LZTULHXQCCNOBQ-UHFFFAOYSA-N
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Description

5-(4-fluorophenyl)-3-(4-methoxyphenyl)-1H-pyrazole is a heterocyclic compound that features a pyrazole ring substituted with a 4-fluorophenyl group and a 4-methoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-fluorophenyl)-3-(4-methoxyphenyl)-1H-pyrazole typically involves the reaction of 4-fluorobenzaldehyde with 4-methoxyphenylhydrazine to form the corresponding hydrazone. This intermediate is then cyclized under acidic conditions to yield the desired pyrazole compound. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like acetic acid or hydrochloric acid.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

5-(4-fluorophenyl)-3-(4-methoxyphenyl)-1H-pyrazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding pyrazole derivatives.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the fluorine-substituted phenyl ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in ethanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.

Major Products Formed

The major products formed from these reactions include various substituted pyrazole derivatives, which can be further functionalized for specific applications.

Scientific Research Applications

Chemistry

In chemistry, 5-(4-fluorophenyl)-3-(4-methoxyphenyl)-1H-pyrazole is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound is studied for its potential as a bioactive molecule. It has shown promise in preliminary studies as an inhibitor of certain enzymes, making it a candidate for drug development.

Medicine

In medicinal chemistry, this compound is investigated for its potential therapeutic properties. It is being explored as a lead compound for the development of new drugs targeting various diseases, including cancer and inflammatory conditions.

Industry

In the industrial sector, this compound is used in the synthesis of advanced materials. Its unique structural properties make it suitable for incorporation into polymers and other materials with specific desired characteristics.

Mechanism of Action

The mechanism of action of 5-(4-fluorophenyl)-3-(4-methoxyphenyl)-1H-pyrazole involves its interaction with specific molecular targets. In medicinal applications, it may inhibit the activity of certain enzymes by binding to their active sites. This inhibition can disrupt the normal function of the enzyme, leading to therapeutic effects such as reduced inflammation or inhibition of cancer cell growth.

Comparison with Similar Compounds

Similar Compounds

  • 5-(4-chlorophenyl)-3-(4-methoxyphenyl)-1H-pyrazole
  • 5-(4-bromophenyl)-3-(4-methoxyphenyl)-1H-pyrazole
  • 5-(4-methylphenyl)-3-(4-methoxyphenyl)-1H-pyrazole

Uniqueness

5-(4-fluorophenyl)-3-(4-methoxyphenyl)-1H-pyrazole is unique due to the presence of the fluorine atom, which can significantly influence its chemical reactivity and biological activity. The fluorine atom can enhance the compound’s stability, lipophilicity, and ability to interact with biological targets, making it a valuable compound for various applications.

Properties

Molecular Formula

C16H13FN2O

Molecular Weight

268.28 g/mol

IUPAC Name

5-(4-fluorophenyl)-3-(4-methoxyphenyl)-1H-pyrazole

InChI

InChI=1S/C16H13FN2O/c1-20-14-8-4-12(5-9-14)16-10-15(18-19-16)11-2-6-13(17)7-3-11/h2-10H,1H3,(H,18,19)

InChI Key

LZTULHXQCCNOBQ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C2=NNC(=C2)C3=CC=C(C=C3)F

Origin of Product

United States

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